molecular formula C8H6ClNO2 B7981716 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one

7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one

Cat. No.: B7981716
M. Wt: 183.59 g/mol
InChI Key: BOPVAHLYFVGKNB-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine fused ring system with a chlorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one typically involves the reaction of appropriate pyridine derivatives with chloro-substituted reagents under controlled conditions. One common method involves the cyclization of 2-chloropyridine derivatives with suitable aldehydes or ketones in the presence of a base, such as triethylamine, in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, this compound has shown potential as a scaffold for the development of bioactive molecules. It can be modified to enhance its interaction with biological targets, making it a valuable tool in drug discovery .

Medicine

In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit key enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is unique due to the presence of the chlorine atom, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for the development of new materials and bioactive molecules .

Properties

IUPAC Name

7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(11)3-4-12-8(5)10-7/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPVAHLYFVGKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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